

Technical Support Center: Method Refinement for Ternatin 4 Cryo-EM Studies

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their cryo-electron microscopy (cryo-EM) studies of **Ternatin 4**.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments with the **Ternatin 4**-eEF1A-ribosome complex.

Troubleshooting & Optimization

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Problem	Potential Cause	Suggested Solution
Low particle concentration in micrographs	1. Inefficient immunoprecipitation (IP): The Ternatin 4-stalled ribosomal complex may not be efficiently pulled down. 2. Sample aggregation: The complex may aggregate before or during grid preparation. 3. Poor sample distribution on the grid: The complex may not be entering the grid holes.	1. Optimize IP: Titrate antibody concentration and ensure sufficient incubation time (e.g., 4 hours to overnight at 4°C). Use polyclonal antibodies, which may be more effective for IP. Pre-clear the lysate by incubating with beads alone before adding the antibody to reduce non-specific binding. 2. Centrifuge sample: Spin the sample at high speed (e.g., 14,000 x g for 10 minutes at 4°C) immediately before applying it to the grid to remove aggregates. 3. Optimize glow discharge time and current to make the grid surface more hydrophilic, promoting sample entry into the holes.
Weak or blurry density for Ternatin 4 and eEF1A	1. Conformational flexibility: Ternatin 4 is known to induce greater conformational flexibility in eEF1A compared to other inhibitors like didemnin B. This leads to signal averaging and loss of high- resolution features.[1][2] 2. Insufficient number of particles: Due to the flexibility, a much larger dataset may be required to resolve the structure.	1. Advanced data processing: Employ 3D classification and focused refinement strategies to isolate subsets of particles in more stable conformations. Software packages with tools for handling flexible complexes, such as multi-body refinement or 3D variability analysis, may be beneficial. 2. Increase data collection: Collect a significantly larger number of micrographs. For



the Ternatin 4-stalled human 80S complex, nearly three times the number of particles were required compared to the didemnin B-stalled complex to achieve a well-defined structure.[1][2]

Preferred orientation of particles

Interaction with the air-water interface: The large ribosomal complex may adsorb to the air-water interface in a limited number of orientations.

1. Use of detergents: Add a low concentration of a mild, non-ionic detergent (e.g., 0.005% Tween-20) to the sample buffer to reduce surface tension. 2. Tilted data collection: Collect data at various tilt angles (e.g., up to 40°) to increase the diversity of particle views. 3. Grid modifications: Use grids with a thin continuous carbon layer or graphene oxide support, which can alter the surface properties and promote different particle orientations.

High background noise in micrographs

1. Thick ice: If the vitreous ice is too thick, it can reduce the signal-to-noise ratio. 2. Sample purity: Contaminants in the sample can contribute to background noise.

1. Optimize blotting: Adjust blotting time and force on the vitrification device (e.g., Vitrobot) to achieve a thinner ice layer. 2. Improve sample purity: Ensure high purity of the ribosomal complex through stringent purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected resolution for a **Ternatin 4**-ribosome complex structure?



A1: A resolution of around 4.1 Å has been reported for a **Ternatin 4**/eEF1A/ribosome complex. [1][3] Achieving higher resolution may be challenging due to the inherent flexibility induced by **Ternatin 4**.[1][2]

Q2: Why is the cryo-EM density for the eEF1A switch loops and the aa-tRNA often weak in the presence of **Ternatin 4**?

A2: **Ternatin 4** traps eEF1A in a dynamic, intermediate state of aminoacyl-tRNA (aa-tRNA) selection.[1][4] This increased mobility, particularly in the switch I and II loops of eEF1A's G-domain, leads to weaker and less-resolved cryo-EM density compared to complexes with more rigid inhibitors like didemnin B.[1][2]

Q3: How many particles should I aim to collect for a Ternatin 4 cryo-EM project?

A3: Due to the conformational heterogeneity, a significantly larger number of particles is recommended. In one study, achieving a well-defined structure of the human 80S complex stalled by **Ternatin 4** required nearly three times as many particles as the didemnin-stalled complex.[1][2] Therefore, aim for a dataset of several hundred thousand to millions of particles.

Q4: What are the key differences in cryo-EM sample behavior between **Ternatin 4** and didemnin B?

A4: **Ternatin 4** induces more flexibility in the eEF1A-tRNA complex on the ribosome, resulting in weaker density for these components.[1][2] It also has a faster dissociation rate from eEF1A. [5] This means that more particles are needed for reconstruction, and the resulting maps may have lower local resolution in the flexible regions.

Q5: Can I use a purified reconstituted system instead of a cell lysate for sample preparation?

A5: Yes, in addition to using rabbit reticulocyte lysate, cryo-EM structures have been obtained using purified, reconstituted human translation elongation reactions.[1] This approach can provide a more homogenous sample but may require more optimization of complex assembly.

Data Presentation Summary of Cryo-EM Data Collection and Processing Parameters



The following table summarizes the reported data for the **Ternatin 4**-stalled rabbit 80S ribosome complex.

Parameter	Value	Reference
Final Resolution	4.1 Å	[1][3]
Microscope	Titan Krios	[6] (General reference for ribosome cryo-EM)
Detector	Gatan K2 Summit	[6] (General reference for ribosome cryo-EM)
Magnification	135,000x	[7]
Pixel Size	1.040 Å	[7]
Software for Data Processing	RELION	[8]

Experimental Protocols

Detailed Methodology for Preparation of the Ternatin 4-Ribosome Complex

This protocol is adapted from the methods described in Juette et al., 2022, which are analogous to those in Shao et al., 2016.

- 1. Preparation of Ribosome-Nascent Chain Complexes (RNCs):
- Program a rabbit reticulocyte lysate cell-free translation system with a suitable mRNA template that includes a C-terminal affinity tag (e.g., 3xFLAG) and a stalling sequence.
- Initiate the translation reaction and allow it to proceed for a specified time (e.g., 15-20 minutes) at 32°C to generate RNCs.
- 2. Stalling the Ribosomes with **Ternatin 4**:
- Add **Ternatin 4** to the translation reaction to a final concentration of 20 μ M.

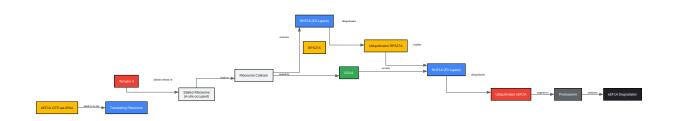


- Incubate for a further 5-10 minutes to allow **Ternatin 4** to bind to the eEF1A-tRNA complex on the ribosome.
- 3. Immunoprecipitation of Stalled Complexes:
- Chill the reaction on ice and add anti-FLAG M2 magnetic beads.
- Incubate with gentle rotation for 4 hours to overnight at 4°C to capture the RNCs.
- Wash the beads several times with a wash buffer (e.g., containing 20 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)₂, and 0.05% n-Dodecyl β-D-maltoside (DDM)) to remove non-specific binders.
- 4. Elution of the Complex:
- Elute the captured complexes from the beads by competitive elution with a buffer containing 3xFLAG peptide.
- 5. Cryo-EM Grid Preparation:
- Apply 3-4 μL of the eluted complex at an appropriate concentration to a glow-discharged holey carbon grid (e.g., Quantifoil R2/2).
- Use a vitrification robot (e.g., Vitrobot Mark IV) with optimized blotting parameters (e.g., blot time of 3-4 seconds, blot force 0) at 4°C and 100% humidity.
- Plunge-freeze the grid into liquid ethane.
- 6. Data Collection and Processing:
- Screen the frozen grids for ice quality and particle distribution.
- Collect a large dataset of micrographs using a Titan Krios microscope equipped with a direct electron detector.
- Process the data using software such as RELION, employing extensive 2D and 3D classification to handle the conformational heterogeneity of the complex.



Mandatory Visualization Signaling Pathway for Ternatin 4-Induced eEF1A Degradation

Ternatin 4 stalls ribosomes, leading to ribosome collisions. This triggers a quality control pathway involving the ribosome collision sensor GCN1, which recruits the E3 ubiquitin ligase RNF14. Another E3 ligase, RNF25, ubiquitinates the ribosomal protein RPS27A. This allows RNF14 to ubiquitinate eEF1A, targeting it for proteasomal degradation.[5][8]



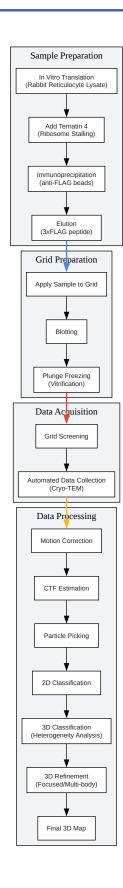
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Caption: Ribosome quality control pathway triggered by **Ternatin 4**.

Experimental Workflow for Ternatin 4 Cryo-EM

This diagram outlines the key stages from sample preparation to final 3D reconstruction for **Ternatin 4** cryo-EM studies.





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Caption: Overview of the cryo-EM workflow for the **Ternatin 4**-ribosome complex.



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